

Application Note: Advanced Recrystallization Protocol for 2-Methoxy-5-(trifluoromethoxy)benzonitrile

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Compound of Interest

Compound Name:	2-Methoxy-5-(trifluoromethoxy)benzonitrile
CAS No.:	886500-03-4
Cat. No.:	B1309743

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Executive Summary & Chemical Profile

2-Methoxy-5-(trifluoromethoxy)benzonitrile is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its structural dual-functionalization—containing both an electron-donating methoxy group and a strongly electron-withdrawing, lipophilic trifluoromethoxy (-OCF

) group—creates unique purification challenges.

Unlike its trifluoromethyl (-CF

) analog (MP: 30–34°C) [1], the -OCF

variant exhibits high conformational flexibility, often resulting in a low-melting solid or semi-solid at room temperature. Standard high-temperature recrystallization often fails, leading to "oiling out" rather than crystal formation. This protocol details a Low-Temperature Controlled Crystallization approach designed to maximize yield and reject regioisomeric impurities.

Chemical Identity Table

Parameter	Detail
Chemical Name	2-Methoxy-5-(trifluoromethoxy)benzonitrile
CAS Number	886500-03-4
Molecular Formula	C H F NO
Molecular Weight	217.14 g/mol
Predicted MP	< 45°C (Likely 25–35°C range)
Solubility Profile	Highly soluble in DCM, Toluene, Ethyl Acetate; Low solubility in Water, Pentane (cold).[1]

Pre-Formulation: Solvent Selection Logic

The primary failure mode in purifying this compound is Oiling Out (Liquid-Liquid Phase Separation) before crystallization. To prevent this, we utilize a "Meta-Stable Zone Width" (MSZW) control strategy using two specific solvent systems.

System A: The Polarity Shift (Methanol/Water)

- Rationale: The compound is lipophilic.[2] Dissolving in warm methanol and slowly adding water increases the interfacial tension, forcing the hydrophobic molecule to organize into a lattice.
- Best For: Removing inorganic salts and polar starting materials (e.g., unreacted phenols).

System B: The Lipophilic Exclusion (Heptane/Toluene)

- Rationale: At low temperatures, the solubility of the fluorinated benzonitrile in aliphatic hydrocarbons drops precipitously, while non-polar impurities (tars) remain in solution.

- Best For: Final polishing and removing non-polar regioisomers.

Detailed Protocol: Low-Temperature Crystallization

Phase 1: Dissolution & Clarification

- Charge: Place crude **2-Methoxy-5-(trifluoromethoxy)benzotrile** (1.0 eq) into a jacketed reactor or round-bottom flask.
- Solvent Addition: Add Methanol (MeOH) at a ratio of 3.0 mL per gram of solid.
- Heating: Heat gently to 35–40°C. Warning: Do not overheat. Exceeding 50°C may cause degradation or spontaneous oiling upon rapid cooling.
- Clarification: If particulates are present, filter the warm solution through a 0.45 µm PTFE membrane.

Phase 2: Anti-Solvent Addition & Nucleation

- Temperature Set: Stabilize the solution at 25°C.
- Seeding (Critical): Add seed crystals (0.5 wt%) if available. If not, scratch the vessel wall or use a sonication probe for 10 seconds to induce nucleation.
- Anti-Solvent: Begin adding Water dropwise via an addition funnel.
 - Target Ratio: 1:1 MeOH:Water (v/v) final.
 - Rate: 0.5 mL/min.
 - Observation: Stop water addition immediately if the solution turns milky/cloudy (emulsion). Wait for precipitate to form before continuing.

Phase 3: Controlled Cooling (The "Crash" Prevention)

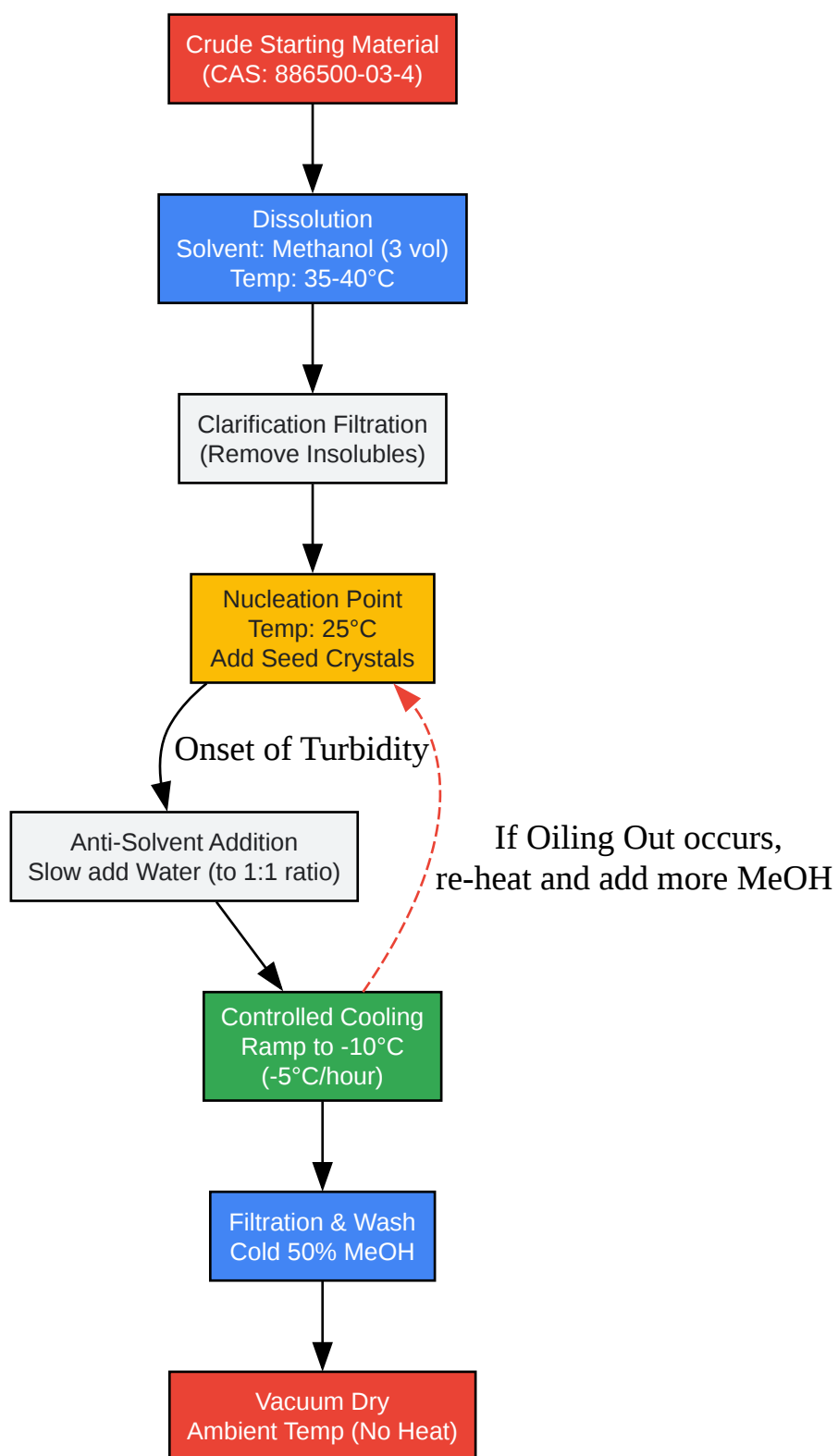
- Ramp: Cool the slurry from 25°C to -10°C at a rate of 5°C per hour.
 - Note: Fast cooling will trap impurities in the crystal lattice.

- Hold: Agitate at -10°C for a minimum of 2 hours.
- Filtration: Filter quickly using a chilled Buchner funnel.
- Wash: Wash the cake with pre-chilled (-20°C) 50% MeOH/Water.

Phase 4: Drying

- Vacuum: Dry under high vacuum (< 10 mbar) at 20°C (Room Temp).
 - Caution: Do not use a heated oven; the product may melt.

Process Visualization (Workflow)



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Caption: Step-by-step logic flow for the low-temperature crystallization of **2-Methoxy-5-(trifluoromethoxy)benzonitrile**, highlighting the critical feedback loop for oiling-out.

Analytical Validation & Quality Control

To ensure the protocol's success, the isolated solid must undergo the following validation steps.

Test	Method	Acceptance Criteria	Purpose
Purity	HPLC (C18 Column, ACN/Water)	> 99.0% Area	Confirm removal of phenol precursors.
Identity	F-NMR	Singlet at -58.0 ppm (approx)	Confirm intact -OCF group vs -CF
Solvent	GC-Headspace	< 3000 ppm MeOH	Ensure drying is complete without melting.
Thermal	DSC (Differential Scanning Calorimetry)	Sharp Endotherm	Confirm crystallinity and determine exact MP.

Troubleshooting: "Oiling Out"

If the product separates as a liquid oil instead of crystals:

- Cause: Temperature was too high during anti-solvent addition, or water was added too fast.
- Remedy: Re-heat the mixture until homogeneous. Add 10% more Methanol. Cool much slower and seed vigorously at the first sign of turbidity.

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